4-Fluorophenylhexylalcohol

Description

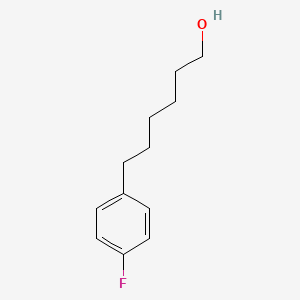

4-Fluorophenylhexylalcohol (C₁₂H₁₇FO) is a fluorinated aromatic alcohol characterized by a hexyl chain attached to a para-fluorinated phenyl ring and a terminal hydroxyl group. Fluorinated alcohols are pivotal in medicinal chemistry due to their enhanced metabolic stability and lipophilicity, which influence bioavailability and target binding .

Properties

Molecular Formula |

C12H17FO |

|---|---|

Molecular Weight |

196.26 g/mol |

IUPAC Name |

6-(4-fluorophenyl)hexan-1-ol |

InChI |

InChI=1S/C12H17FO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-5,10H2 |

InChI Key |

KUUBEWQULDTAIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluorophenylhexylalcohol with key analogs based on molecular properties, reactivity, and applications.

4-Fluoro-2-methylbenzyl Alcohol (CAS 80141-91-9)

- Molecular Formula : C₈H₉FO

- Molecular Weight : 140.15 g/mol

- Key Properties: XLogP3 (Lipophilicity): 1.5 Hydrogen Bond Donors/Acceptors: 1/2 Topological Polar Surface Area (TPSA): 20.2 Ų

- Safety : Classified as a skin irritant, requiring handling precautions .

- Comparison : The absence of a hexyl chain and presence of a methyl group at the ortho position reduce lipophilicity (XLogP3 = 1.5 vs. estimated ~3.5 for this compound). The shorter alkyl chain may limit membrane permeability compared to the hexyl derivative .

4-Hydroxybenzyl Alcohol (CAS 623-05-2)

- Molecular Formula : C₇H₈O₂

- Molecular Weight : 124.14 g/mol

- Key Properties :

- XLogP3: 0.3

- TPSA: 40.5 Ų

- Applications : Used in antioxidant and anti-inflammatory drug synthesis .

- Comparison : Replacing fluorine with a hydroxyl group increases polarity (TPSA = 40.5 vs. 20.2 Ų for 4-Fluoro-2-methylbenzyl alcohol) but reduces metabolic stability due to susceptibility to oxidation .

4-Fluoro-2-(Trifluoromethyl)benzyl Alcohol (CAS 1443310-91-5)

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 194.13 g/mol

- Key Properties :

- XLogP3: 2.8

- TPSA: 20.2 Ų

Data Table: Comparative Properties of Fluorinated Benzyl Alcohols

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₁₂H₁₇FO | ~196.26 | ~3.5 | 20.2 | Drug intermediates, surfactants |

| 4-Fluoro-2-methylbenzyl alcohol | C₈H₉FO | 140.15 | 1.5 | 20.2 | Organic synthesis |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 0.3 | 40.5 | Antioxidant agents |

| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 2.8 | 20.2 | Fluorinated polymers |

*Estimated properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.